

4-(2-Bromoethyl)tetrahydropyran: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720

[Get Quote](#)

CAS Number: 4677-20-7

This technical guide provides an in-depth overview of **4-(2-Bromoethyl)tetrahydropyran**, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of biologically active molecules, particularly histone deacetylase (HDAC) inhibitors.

Core Properties and Safety Information

4-(2-Bromoethyl)tetrahydropyran is a versatile bifunctional molecule featuring a stable tetrahydropyran ring and a reactive bromoethyl group. These characteristics make it an ideal intermediate for introducing the tetrahydropyran moiety into larger, more complex molecules.

Table 1: Physicochemical Properties of **4-(2-Bromoethyl)tetrahydropyran**

Property	Value	Reference(s)
CAS Number	4677-20-7	[1]
Molecular Formula	C ₇ H ₁₃ BrO	[1]
Molecular Weight	193.08 g/mol	[1]
Boiling Point	224 °C	[1]
Density	1.302 g/cm ³	[1]
Flash Point	89 °C	[1]
Appearance	Colorless to light yellow liquid	[1]

Safety Summary:

4-(2-Bromoethyl)tetrahydropyran is a hazardous substance that requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[\[2\]](#)[\[3\]](#)[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[\[2\]](#)[\[3\]](#)

Synthesis of 4-(2-Bromoethyl)tetrahydropyran

The primary route for the synthesis of **4-(2-Bromoethyl)tetrahydropyran** involves the bromination of its corresponding alcohol precursor, 2-(tetrahydropyran-4-yl)ethanol. Common brominating agents for this conversion include phosphorus tribromide (PBr₃) and the Appel reaction conditions (triphenylphosphine and a bromine source).

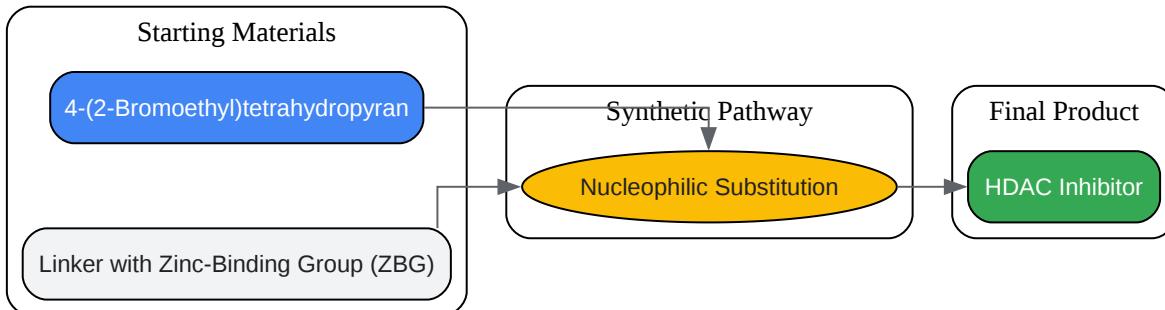
Experimental Protocol: Synthesis via Phosphorus Tribromide

This protocol details the conversion of 2-(tetrahydropyran-4-yl)ethanol to **4-(2-Bromoethyl)tetrahydropyran** using phosphorus tribromide. This method is effective for primary and secondary alcohols.[\[4\]](#)

Materials:

- 2-(tetrahydropyran-4-yl)ethanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:


- In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(tetrahydropyran-4-yl)ethanol in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via the dropping funnel. The addition is exothermic, and the temperature should be maintained below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **4-(2-Bromoethyl)tetrahydropyran**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Histone Deacetylase (HDAC) Inhibitors

4-(2-Bromoethyl)tetrahydropyran serves as a crucial building block in the synthesis of various pharmaceutical agents. A significant application is in the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for the treatment of cancers and other diseases. The tetrahydropyran ring can act as a "cap" group in the HDAC inhibitor pharmacophore, which interacts with the surface of the enzyme's active site. The bromoethyl group provides a reactive handle for attaching the rest of the inhibitor structure, typically a linker and a zinc-binding group.

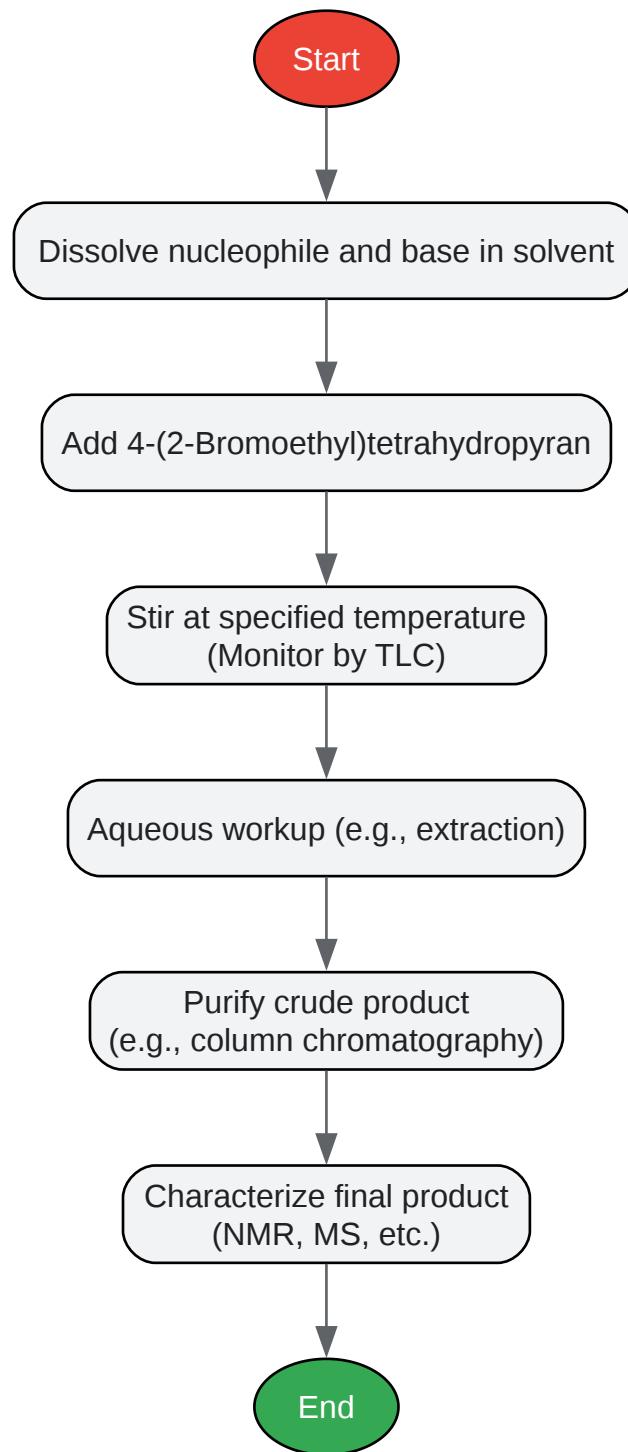
Below is a generalized workflow for the synthesis of an HDAC inhibitor using **4-(2-Bromoethyl)tetrahydropyran**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for an HDAC inhibitor.

Quantitative Data of Synthesized HDAC Inhibitors

The following table presents the *in vitro* biological activity of representative HDAC inhibitors synthesized using alkyl halide building blocks, including those structurally related to **4-(2-Bromoethyl)tetrahydropyran**. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%.


Table 2: Biological Activity of Representative HDAC Inhibitors

Compound ID	Target HDAC Isoform(s)	IC ₅₀ (nM)	Reference
7a	HDAC1	114.3	[1] [5]
HDAC2	53.7	[1] [5]	
8a	HDAC1	2434.7	[1] [5]
HDAC2	205.4	[1] [5]	
27f	HDAC1	22	[6]
HDAC6	8	[6]	
39f	HDAC1	9	[6]
HDAC6	14	[6]	

This data highlights the utility of alkyl halide-containing building blocks in generating potent HDAC inhibitors with varying isoform selectivities.

Experimental Workflow for a Nucleophilic Substitution Reaction

The following diagram illustrates a typical experimental workflow for the reaction of **4-(2-Bromoethyl)tetrahydropyran** with a nucleophile, a key step in the synthesis of more complex molecules like the aforementioned HDAC inhibitors.

[Click to download full resolution via product page](#)

Caption: General experimental workflow.

This in-depth technical guide provides a comprehensive overview of **4-(2-Bromoethyl)tetrahydropyran**, a valuable building block in modern drug discovery. Its well-

defined properties, accessible synthesis, and proven utility in the creation of potent bioactive molecules make it a compound of significant interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(2-Bromoethyl)tetrahydropyran: A Technical Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291720#4-2-bromoethyl-tetrahydropyran-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com